5-Fluoro-2-methylsulfonylaniline
Overview
Description
5-Fluoro-2-methylsulfonylaniline is an organic compound with the molecular formula C7H8FNO2S and a molecular weight of 189.21 g/mol . It is characterized by the presence of a fluorine atom, a methylsulfonyl group, and an aniline moiety. This compound is typically found as a colorless crystalline solid and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 5-Fluoro-2-methylsulfonylaniline involves the nitration of aniline to form nitroaniline, followed by reduction to aminobenzene. The aminobenzene is then subjected to sulfonation and fluorination reactions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration, reduction, sulfonation, and fluorination processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylsulfonylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
5-Fluoro-2-methylsulfonylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylsulfonylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methylsulfonylbenzoic acid
- 5-Fluoro-2-methylsulfonylphenol
- 5-Fluoro-2-methylsulfonylbenzamide
Uniqueness
5-Fluoro-2-methylsulfonylaniline is unique due to its specific combination of a fluorine atom, a methylsulfonyl group, and an aniline moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
5-fluoro-2-methylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVFGNHBSCURJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626549 | |
Record name | 5-Fluoro-2-(methanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-65-0 | |
Record name | 5-Fluoro-2-(methanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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